N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide
Description
Properties
Molecular Formula |
C5H7N3OS |
|---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
N'-hydroxy-4-methyl-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C5H7N3OS/c1-3-4(5(6)8-9)10-2-7-3/h2,9H,1H3,(H2,6,8) |
InChI Key |
VJGQEAPLTAELJO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(SC=N1)/C(=N/O)/N |
Canonical SMILES |
CC1=C(SC=N1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Thiazole Core
- React 4-methyl-2-aminothiazole with an α-haloketone (e.g., 2-chloro-2,4-pentanedione) under reflux in ethanol to form the 4-methyl-1,3-thiazole derivative. This step follows the classical cyclization approach, as described in the literature for thiazole synthesis.
Step 2: Introduction of Hydroxy Group at N'-Position
- The N'-hydroxy group can be introduced via nucleophilic substitution of a suitable precursor (e.g., a halogenated intermediate) with hydroxide ions or via oxidation of amino groups, depending on the starting material's functional groups.
Step 3: Formation of Carboximidamide at C-5
- The carboximidamide group can be attached by reacting the 5-position of the thiazole with an amidine reagent, such as aminoguanidine hydrochloride , in ethanol with catalytic lithium chloride, as indicated in recent synthesis reports. This step involves nucleophilic attack on the electrophilic site at C-5, forming the desired carboximidamide.
Representative Data Table of Preparation Methods
Recent Advances and Optimizations
Recent research emphasizes green chemistry approaches , such as solvent-free conditions or microwave-assisted synthesis, to improve yields and reduce reaction times. For example, microwave irradiation has been successfully employed to accelerate the cyclization and amidine formation steps, achieving higher efficiency and purity.
Summary of Key Findings
- The synthesis of This compound predominantly follows classical heterocyclic synthesis routes, involving cyclization of thioamides with α-haloketones.
- Functionalization at the N'-position with hydroxyl groups is achieved via nucleophilic substitution or oxidation.
- The carboximidamide moiety is introduced through amidine formation at the C-5 position, often using amidine reagents like aminoguanidine hydrochloride.
- Optimization strategies include microwave-assisted reactions, solvent selection, and catalyst use to enhance yield and purity.
Chemical Reactions Analysis
Key Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Synthesis via Thiosemicarbazide | Thiosemicarbazide + Aldehydes/Ketones | Acidic/Basic conditions |
| Oxidation | Hydrogen Peroxide | Controlled temperature |
| Reduction | Sodium Borohydride | Controlled temperature |
Chemical Reactions Involving N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide
This compound exhibits a variety of chemical reactivity due to the functional groups present in its structure. The following are notable reactions:
Oxidation Reactions
The compound can be oxidized to form various derivatives. For instance, the hydroxyl group can be converted into a carbonyl group under strong oxidative conditions.
Reduction Reactions
Reduction reactions can convert the carboximidamide functional group into an amine or other derivatives, which may enhance biological activity or alter solubility properties.
Interaction with Biological Targets
The thiazole ring's electron-rich nature allows it to form complexes with metal ions or interact with active sites on enzymes, potentially inhibiting their activity. This property is particularly significant in antimicrobial applications where inhibition of microbial growth is desired .
Antimicrobial Activity Data
Research has demonstrated that this compound exhibits varying degrees of activity against different microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 3.92 - 4.01 mM |
| Aspergillus niger | 4.01 - 4.23 mM |
| Escherichia coli | Varies by derivative |
Scientific Research Applications
N’-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Compounds:
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) Substituents: Phenyl group on thiazole, triazole-benzimidazole linkage. Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide (Hypothetical) Substituents: Methyl (position 4), hydroxyimino (position 5). Expected Properties: Enhanced hydrogen-bonding capacity due to the N'-hydroxy group compared to aryl-substituted thiazoles. Likely lower lipophilicity than phenyl-substituted analogs.
Pyrazole-Carboxamide Derivatives
Key Compounds ():
- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Yield: 68%, mp: 133–135°C. Substituents: Chloro, cyano, and aryl groups. Spectral Data: $ ^1H $-NMR δ 8.12 (s, 1H), 7.61–7.43 (m, 10H) .
| Property | Compound 3a | This compound |
|---|---|---|
| Heterocycle | Pyrazole | Thiazole |
| Functional Groups | Carboxamide, Cl | Carboximidamide, N'-OH |
| Melting Point | 133–135°C | Not Available (N/A) |
| Synthetic Yield | 68% | N/A |
Imidazole-Carboximidamide Analogs
Key Compound ():
- 5-Amino-N-methoxy-N',1-dimethyl-1H-imidazole-4-carboximidamide Structure: Imidazole core with amino, methoxy, and methyl groups. Molecular Weight: 183.21 g/mol .
Comparison : Thiazole’s sulfur atom may increase electronegativity compared to imidazole’s nitrogen, altering reactivity in nucleophilic substitutions.
Benzimidazole Derivatives ()
- N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a–3b)
Implications : Thiazole derivatives likely have lower molecular weights and improved solubility compared to benzimidazoles, favoring pharmacokinetic profiles.
Biological Activity
N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety can interact with various biological targets, influencing biochemical pathways crucial for microbial growth and cellular functions.
The primary mechanism of action involves the inhibition of specific enzymes and receptors. The thiazole ring's ability to form hydrogen bonds and coordinate with metal ions enhances its interactions with biological macromolecules. This interaction can lead to:
- Antimicrobial Activity : The compound exhibits inhibitory effects on microbial growth by targeting enzymes essential for cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by interfering with signaling pathways involved in cell proliferation.
Biological Activity Overview
A summary of the biological activities associated with this compound includes:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 100 | |
| Escherichia coli | 200 | |
| Candida albicans | 150 |
The compound showed significant activity against Gram-positive bacteria compared to Gram-negative strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.
Anticancer Studies
Research conducted on human colon carcinoma (HCT-116) cells demonstrated that this compound has a notable effect on cell viability:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 1 | 80 | |
| 10 | 50 | 5.2 |
| 50 | 20 |
The compound exhibited an IC50 value of 5.2 µM, indicating its potency in inhibiting cancer cell proliferation and suggesting further investigation into its mechanisms of action.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is subject to first-pass metabolism, which may affect its bioavailability. Further studies are needed to optimize its delivery methods to enhance systemic exposure.
Q & A
Q. What are the recommended synthetic routes for N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiazole core. A common approach includes:
Condensation : Reacting 4-methylthiazole-5-carboxylic acid derivatives with hydroxylamine under basic conditions to form the hydroxyimidamide moiety.
Cyclization : Using reagents like thionyl chloride (SOCl₂) to activate carboxylic acid intermediates, followed by reaction with hydroxylamine hydrochloride .
Purification : Column chromatography or recrystallization to isolate the product.
Q. Optimization Tips :
- Adjust solvent polarity (e.g., acetonitrile or DMF) to improve cyclization efficiency .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Use anhydrous conditions to prevent hydrolysis of intermediates .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Key techniques include:
X-ray Crystallography : Use SHELXL or SHELXTL software for small-molecule refinement to resolve bond lengths, angles, and hydrogen-bonding networks .
Spectroscopy :
- NMR : Assign peaks using - and -NMR to confirm regiochemistry (e.g., distinguishing between thiazole and imidamide protons) .
- IR : Identify characteristic bands (e.g., N–O stretch at ~950 cm⁻¹ for hydroxyimidamide) .
Computational Analysis : Employ density functional theory (DFT) to model electronic properties, such as charge distribution and frontier molecular orbitals .
Q. What biological activities are associated with this compound, and how can researchers design assays to evaluate them?
Methodological Answer: While direct studies on this compound are limited, structurally related thiazole derivatives exhibit:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or MIC assays .
- Antitumor Potential : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT or apoptosis assays .
Q. Assay Design :
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Use fluorescence-based probes to monitor enzyme inhibition (e.g., kinases or proteases linked to thiazole bioactivity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:
Variable-Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures .
Deuterated Solvent Comparison : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding interactions .
Crystallographic Validation : Cross-validate NMR/IR data with X-ray structures to confirm dominant tautomers .
Q. What strategies improve the stability of this compound under physiological conditions?
Methodological Answer: The hydroxyimidamide group is prone to hydrolysis. Mitigation approaches:
Prodrug Design : Replace the N–OH group with a protected moiety (e.g., acetylated or PEGylated derivatives) .
pH Optimization : Use buffered formulations (pH 6–7) to reduce degradation in aqueous media .
Co-crystallization : Enhance stability via co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) .
Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
Methodological Answer:
Molecular Docking : Simulate binding to target proteins (e.g., bacterial DNA gyrase or human topoisomerases) using AutoDock or Schrödinger Suite .
QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity data to predict optimal modifications .
ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) early in design .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Methodological Answer: Challenges :
- Low yields in cyclization steps due to side reactions.
- Exothermic reactions requiring precise temperature control.
Q. Solutions :
- Switch from batch to flow chemistry for safer, scalable cyclization .
- Use immobilized catalysts (e.g., polymer-supported reagents) to simplify purification .
- Optimize stoichiometry via Design of Experiments (DoE) to reduce reagent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
